
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects. In
作用機序
The mechanism of action of Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its binding to specific GPCRs. Once bound, Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can either activate or inhibit the GPCR, depending on the specific receptor and cellular context. This modulation of GPCR activity can lead to various downstream effects such as changes in intracellular signaling pathways, gene expression, and cellular behavior.
Biochemical and Physiological Effects:
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have various biochemical and physiological effects. For example, it has been shown to modulate the activity of specific GPCRs involved in pain perception, inflammation, and cancer progression. Additionally, Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have antioxidant properties, which could be beneficial for various diseases associated with oxidative stress.
実験室実験の利点と制限
One advantage of using Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- in lab experiments is its specificity for certain GPCRs, which allows for targeted modulation of specific signaling pathways. Additionally, the synthesis method for Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been optimized to produce high yields of pure compound, which is important for reproducibility and reliability of experimental results. One limitation of using Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is its potential toxicity and off-target effects, which need to be carefully evaluated in experimental settings.
将来の方向性
There are many potential future directions for research on Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. One area of interest is its potential as a therapeutic agent for various diseases such as cancer, inflammation, and pain. Additionally, further studies are needed to fully understand the mechanism of action of Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- and its effects on specific GPCRs. Finally, the development of more efficient and cost-effective synthesis methods for Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- could facilitate its use in a wider range of scientific research applications.
Conclusion:
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure compound, and it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- and its potential as a therapeutic agent for various diseases.
合成法
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is synthesized using a specific method that involves the reaction of 2-bromo-N-(2-chloroethyl)acetamide with 7-methoxy-1-naphthalenylmagnesium bromide. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. This synthesis method has been optimized to produce high yields of pure Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-.
科学的研究の応用
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its potential applications in scientific research. One of the main areas of research is its use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in various physiological processes such as neurotransmission, hormone regulation, and immune response. Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to bind to specific GPCRs and modulate their activity, which could lead to the development of novel therapeutics for various diseases.
特性
CAS番号 |
138112-84-2 |
|---|---|
製品名 |
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- |
分子式 |
C15H16BrNO2 |
分子量 |
322.2 g/mol |
IUPAC名 |
2-bromo-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H16BrNO2/c1-19-13-6-5-11-3-2-4-12(14(11)9-13)7-8-17-15(18)10-16/h2-6,9H,7-8,10H2,1H3,(H,17,18) |
InChIキー |
HRZANPMSVAGALW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)CBr)C=C1 |
正規SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)CBr)C=C1 |
その他のCAS番号 |
138112-84-2 |
同義語 |
2-bromo-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



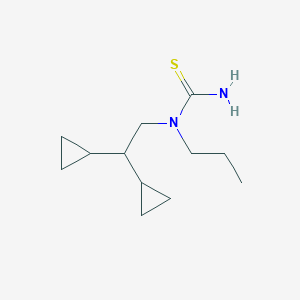
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)
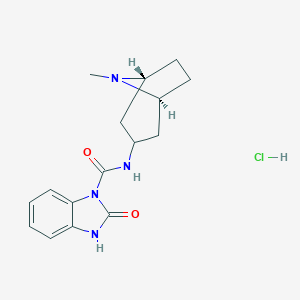
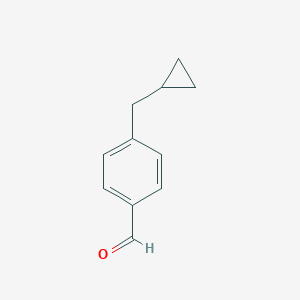
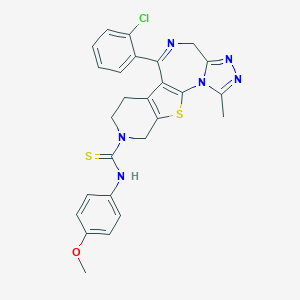
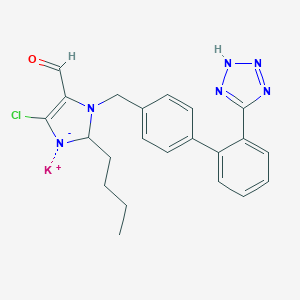
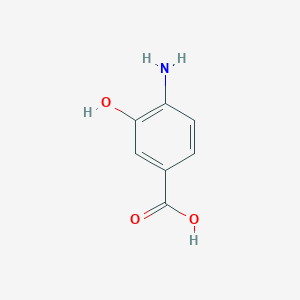
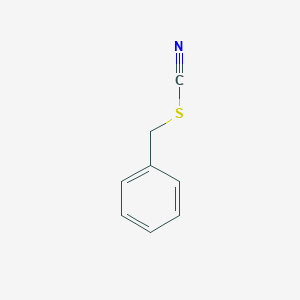

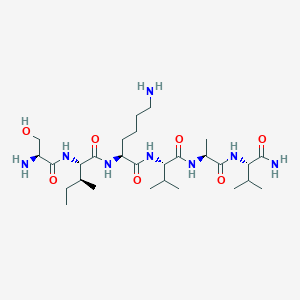



![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)